2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Overview
Description
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride is an organic compound with the molecular formula C10H15N3·2HCl. It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities and photochemical properties . This compound is often used as an intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine typically involves the reduction of 1,8-naphthyridine. One common method includes the hydrogenation of 1,8-naphthyridine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds as follows:
Hydrogenation: 1,8-naphthyridine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Isolation: The resulting product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced using hydrogen gas in the presence of a catalyst.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding naphthyridine oxides.
Reduction: Further reduced naphthyridine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure.
5,6,7,8-Tetrahydro-1,8-naphthyridine: A closely related derivative.
2-(1,2,3,4-Tetrahydropyridino[2,3-b]pyridin-7-yl)ethylamine: Another structurally similar compound.
Uniqueness
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;;/h3-4H,1-2,5-7,11H2,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAADIEZCPINYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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